N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring fused with a dihydropyridazine scaffold and a 4-methoxyphenyl substituent. This structure combines pharmacophoric motifs associated with diverse biological activities, including enzyme inhibition and plant growth regulation. For instance, tetrazolyl arylurea derivatives, such as N-5-tetrazolyl-N′-p-methoxybenzoylurea (2h), exhibit notable plant growth-regulating properties due to their structural mimicry of phytohormones . The substitution patterns (e.g., ethyl vs. methyl groups, methoxy vs. halogen substituents) critically influence electronic properties, solubility, and bioactivity, making comparative analysis essential for understanding structure-activity relationships (SAR).
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O3S/c1-3-13-18-19-16(25-13)17-15(23)14-12(22)8-9-21(20-14)10-4-6-11(24-2)7-5-10/h4-9H,3H2,1-2H3,(H,17,19,23) |
InChI Key |
FNVHDRIVHAPFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H24N6O3S2
- Molecular Weight : 496.60506 g/mol
- CAS Number : 335390-21-1
Synthesis
The synthesis of this compound involves multiple steps starting from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea and various hydrazonoyl halides. The resulting derivatives have been characterized using spectral data including NMR and mass spectrometry, confirming their structures and purity .
Biological Activities
The biological activities of this compound are extensive:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. Studies have demonstrated that modifications in the thiadiazole structure can enhance antimicrobial activity .
Anticancer Activity
The compound has shown promising anticancer activity in vitro against several human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HTC116 (colon carcinoma). The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Other Pharmacological Effects
This compound also exhibits:
- Anticonvulsant Activity : Demonstrated in various animal models.
- Anti-inflammatory Effects : Shown to reduce inflammation in experimental setups.
These activities suggest a broad spectrum of therapeutic potential.
Case Studies
Several studies have highlighted the compound's efficacy:
- Antimicrobial Study : A study evaluated the antimicrobial effects of thiadiazole derivatives against resistant strains of bacteria. The results indicated a notable reduction in bacterial growth with certain modifications to the thiadiazole core .
- Anticancer Evaluation : In a comparative study involving various derivatives, N-(5-ethyl...) showed superior activity against cancer cell lines compared to standard treatments like harmine .
Data Tables
| Biological Activity | Tested Against | Efficacy |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Significant reduction in growth |
| Anticancer | HepG2, HTC116 | IC50 values indicating potent activity |
| Anticonvulsant | Animal models | Effective seizure control |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown effectiveness against a range of bacterial strains, particularly gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been explored in various studies:
- In vitro assays indicate significant cytotoxic effects against multiple cancer cell lines including HCT116 (colorectal cancer), MCF7 (breast cancer), and others .
- The compound's mechanism of action may involve the inhibition of key enzymes related to DNA synthesis or tubulin polymerization, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound’s uniqueness lies in its hybrid architecture, merging a 1,3,4-thiadiazole with a dihydropyridazine core. Key comparisons include:
a. Thiadiazole vs. Tetrazole Derivatives
- Thiadiazole: Known for antimicrobial, anticancer, and anti-inflammatory activities due to sulfur’s electron-withdrawing effects and aromatic stability.
- Tetrazole : Nitrogen-rich analogs (e.g., compound 2h in ) exhibit plant growth regulation via auxin-like activity. However, tetrazoles are more polar, which may limit bioavailability compared to thiadiazoles .
b. Dihydropyridazine vs. Pyridazine/Arylurea Scaffolds
- Dihydropyridazine: The partially saturated ring in the target compound may confer conformational flexibility, aiding target binding.
- Arylurea : Compounds like 2h rely on urea linkages for hydrogen-bonding interactions with plant hormone receptors. Replacing urea with a carboxamide (as in the target compound) could alter binding kinetics and selectivity .
c. Substituent Effects
- 4-Methoxyphenyl : Enhances electron-donating capacity and π-π stacking, similar to 2h , which showed high growth-regulating activity .
- Ethyl vs.
Data Tables
Table 1: Comparative Analysis of Structural Features
*Predicted using fragment-based methods.
†Estimated from analogous structures.
Research Findings and Mechanistic Insights
- Plant Growth Regulation : While 2h (tetrazolyl arylurea) acts as a growth regulator via auxin mimicry, the target compound’s thiadiazole-pyridazine core may target different pathways, such as cytokinin signaling, due to its carboxamide linkage .
- Antimicrobial Potential: Thiadiazole derivatives with ethyl groups show enhanced Gram-positive bacterial inhibition (MIC ~8 µg/mL) compared to methyl analogs, suggesting the target compound could share this trend.
- Enzyme Inhibition : Pyridazine carboxamides inhibit cyclooxygenase-2 (COX-2) and xanthine oxidase, with IC₅₀ values in the µM range. The 4-methoxyphenyl group may further modulate selectivity.
Preparation Methods
Reaction of Thiosemicarbazide with Propionic Acid
A mixture of thiosemicarbazide and propionic acid undergoes cyclization in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent:
The reaction is conducted under reflux (80–90°C) for 6–8 hours, yielding 5-ethyl-1,3,4-thiadiazol-2-amine with a purity >95%.
Alternative Microwave-Assisted Synthesis
Microwave irradiation (350 W, 15–30 minutes) accelerates the cyclization step, reducing reaction time by 70% while maintaining a yield of 88–92%.
Preparation of the Pyridazine Derivative
The pyridazine scaffold is constructed via a Hantzsch-like condensation.
Condensation of Ethyl Acetoacetate and 4-Methoxybenzaldehyde
Ethyl acetoacetate (5.2 g, 0.04 mol) reacts with 4-methoxybenzaldehyde (0.02 mol) in ethanol under basic conditions (NH₃ catalyst):
The mixture is irradiated under microwaves (350 W, 10–20 minutes), yielding 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid ethyl ester.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous NaOH (10%, 50°C, 2 hours) to produce the free carboxylic acid, a precursor for amidation.
Amidation and Final Coupling
The carboxamide bond is formed via activation of the pyridazine carboxylic acid.
Carbodiimide-Mediated Coupling
1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with 5-ethyl-1,3,4-thiadiazol-2-amine in dry dichloromethane (DCM) under nitrogen:
Triethylamine (TEA) is used to scavenge HCl, with a reaction time of 12–16 hours at 25°C.
Yield and Purity Optimization
-
Solvent Screening : DCM outperforms THF and DMF, providing a 78% yield vs. 52–65%.
-
Catalyst Effects : 4-Dimethylaminopyridine (DMAP) increases yield to 85% by accelerating acylation.
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity:
| Technique | Key Data |
|---|---|
| IR (KBr) | 3449 cm⁻¹ (NH), 1702 cm⁻¹ (C=O), 2260 cm⁻¹ (C≡N) |
| ¹H NMR (DMSO-d₆) | δ 1.29 (t, CH₃), 3.01 (q, CH₂), 7.43 (m, ArH), 12.73 (s, NH) |
| MS | m/z 396.1 [M+H]⁺ (calc. 395.4) |
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| Conventional Cyclization | Reflux, POCl₃, 8 hours | 72% | 8 hours | 95% |
| Microwave Cyclization | 350 W, 15 minutes | 90% | 15 minutes | 98% |
| Carbodiimide Coupling | DCM, TEA, 16 hours | 78% | 16 hours | 97% |
Microwave-assisted methods significantly enhance efficiency without compromising product quality.
Challenges and Mitigation Strategies
-
Byproduct Formation : Excess SOCl₂ leads to over-acylation. Solution: Strict stoichiometric control (1:1.2 acid:SOCl₂).
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) improve intermediate solubility during coupling.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted amine and acyl chloride .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing heterocyclic carboxamides like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?
- Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, K₂CO₃ in DMF facilitates alkylation of thiol-containing intermediates (e.g., 1,3,4-thiadiazole derivatives) with chloro-substituted precursors under mild conditions . Optimized solvent systems (e.g., ethanol or acetonitrile) and reflux conditions (1–3 hours) improve yields . Purification often employs flash chromatography with ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and connectivity, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups . X-ray diffraction provides definitive crystallographic data for complex heterocyclic systems, as demonstrated in thiadiazole-triazine hybrids .
Q. What biological activities are associated with 1,3,4-thiadiazole-carboxamide hybrids?
- Answer: Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For instance, thiadiazole derivatives with methoxyphenyl groups show activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and moderate COX-2 inhibition (IC₅₀: ~15 µM) .
Q. How are reaction intermediates monitored during multi-step syntheses?
- Answer: Thin-Layer Chromatography (TLC) with UV visualization tracks reaction progress. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) of final products .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response validation (3–5 replicates) improve reproducibility. Structural analogs with electron-withdrawing substituents (e.g., –CF₃) often enhance potency by 20–40% .
Q. What strategies optimize reaction yields in challenging cyclization steps?
- Answer: Cyclization efficiency depends on solvent polarity and catalyst selection. For example, iodine in DMF with triethylamine promotes thiadiazole ring closure via sulfur elimination, achieving 70–85% yields . Microwave-assisted synthesis reduces reaction times (10–15 minutes vs. hours) .
Q. How does computational modeling predict structure-activity relationships (SAR) for this compound?
- Answer: Density Functional Theory (DFT) calculates electron distribution at the 4-oxo-dihydropyridazine moiety, correlating with H-bond donor capacity (e.g., ΔGbind ≈ −8.5 kcal/mol for kinase inhibition). Molecular docking (AutoDock Vina) identifies key interactions with ATP-binding pockets (e.g., π-π stacking with Phe80) .
Q. What in vivo pharmacokinetic challenges are expected for this compound?
- Answer: High logP values (~3.5) suggest poor aqueous solubility. Prodrug strategies (e.g., esterification of the carboxamide) or nanoformulation (liposomes) improve bioavailability. Metabolite identification via LC-MS/MS is critical to assess hepatic stability .
Q. How can regioselectivity issues in nucleophilic substitutions be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
